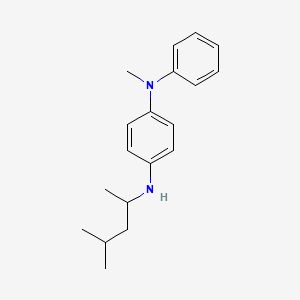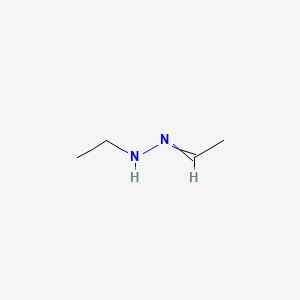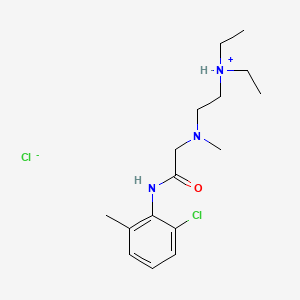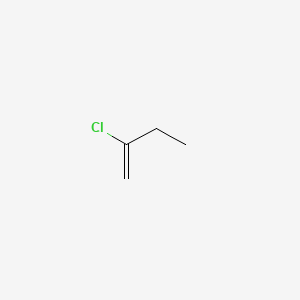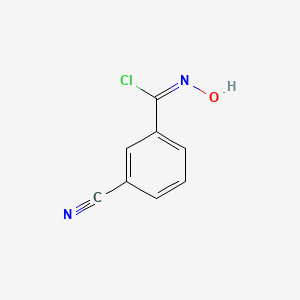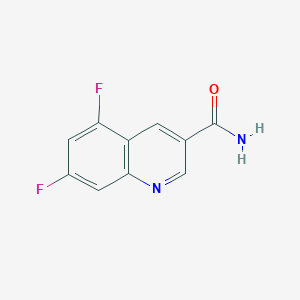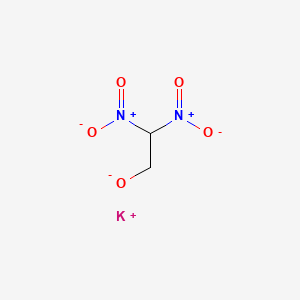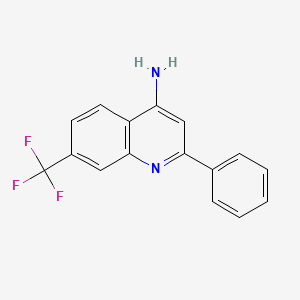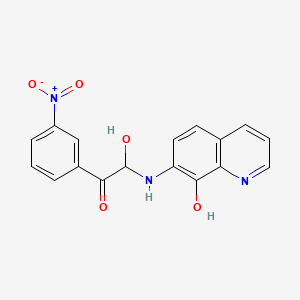
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3'-nitroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3’-nitroacetophenone is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3’-nitroacetophenone typically involves multi-step organic reactions. One common method includes the condensation of 8-hydroxyquinoline with 3’-nitroacetophenone under basic conditions, followed by the introduction of a hydroxy group at the 2-position through a hydroxylation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3’-nitroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amino-substituted compounds, and various substituted phenols. These products can be further utilized in different chemical and industrial applications.
Scientific Research Applications
2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3’-nitroacetophenone has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions and as an inhibitor of certain enzymes.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3’-nitroacetophenone involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions through its quinoline and hydroxy groups, affecting the activity of metalloenzymes. Additionally, its nitro group can undergo redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage in microbial and cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-2-((8-hydroxyquinolin-7-yl)amino)-1-(4-nitrophenyl)ethanone
- 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-4’-phenylacetophenone
Uniqueness
Compared to similar compounds, 2-Hydroxy-2-((8-hydroxy-7-quinolyl)amino)-3’-nitroacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxy, nitro, and quinoline groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
26866-70-6 |
|---|---|
Molecular Formula |
C17H13N3O5 |
Molecular Weight |
339.30 g/mol |
IUPAC Name |
2-hydroxy-2-[(8-hydroxyquinolin-7-yl)amino]-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H13N3O5/c21-15(11-3-1-5-12(9-11)20(24)25)17(23)19-13-7-6-10-4-2-8-18-14(10)16(13)22/h1-9,17,19,22-23H |
InChI Key |
GJOHBVXGLOXPBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(NC2=C(C3=C(C=CC=N3)C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


